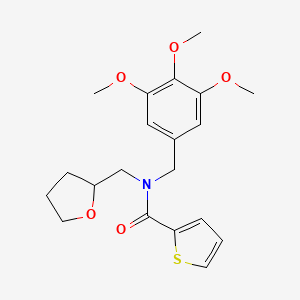

N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide

Description

N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide is a synthetic small molecule characterized by a thiophene-2-carboxamide backbone with two distinct substituents on the amide nitrogen: a tetrahydrofuran-2-ylmethyl group and a 3,4,5-trimethoxybenzyl group.

This suggests that the compound may share similar mechanistic pathways, such as kinase inhibition or DNA intercalation.

Properties

Molecular Formula |

C20H25NO5S |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

N-(oxolan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C20H25NO5S/c1-23-16-10-14(11-17(24-2)19(16)25-3)12-21(13-15-6-4-8-26-15)20(22)18-7-5-9-27-18/h5,7,9-11,15H,4,6,8,12-13H2,1-3H3 |

InChI Key |

SMIGLUDCQVZSNQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CN(CC2CCCO2)C(=O)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes:

Formation of the Thiophene-2-carboxamide Core: This can be achieved by reacting thiophene-2-carboxylic acid with an amine under dehydrating conditions to form the carboxamide.

Introduction of the Tetrahydrofuran-2-ylmethyl Group: This step involves the alkylation of the amide nitrogen with tetrahydrofuran-2-ylmethyl chloride in the presence of a base.

Attachment of the 3,4,5-Trimethoxybenzyl Group: The final step includes the reaction of the intermediate with 3,4,5-trimethoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux conditions.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products

Oxidation: Thiophene-2-carboxamide oxide derivatives.

Reduction: N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-amine.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug discovery and development. The presence of the trimethoxybenzyl group suggests potential interactions with biological targets.

Medicine

Potential medicinal applications include the development of new therapeutic agents. The compound’s structure may allow it to interact with specific enzymes or receptors, leading to pharmacological effects.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethoxybenzyl group could facilitate binding to hydrophobic pockets, while the thiophene ring might engage in π-π interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Thiophene Carboxamide Derivatives

- N,N'-Pentane-1,5-diylbis[N-(3-methoxybenzyl)thiophene-2-carboxamide] (): This compound shares the thiophene-2-carboxamide core but substitutes the tetrahydrofuran and trimethoxybenzyl groups with 3-methoxybenzyl and pentane-diyl linkers.

- 2-(4-Chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide (CAS 872866-89-2) (): Replaces the thiophene-2-carboxamide with an acetamide backbone. The acetamide group may reduce aromatic stacking interactions critical for binding to kinase targets, as seen in thiophene-based analogs .

Quinazoline Derivatives

- N-((4-Methylquinazolin-2-yl)methyl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide (11j) (): Incorporates a quinazoline ring instead of tetrahydrofuran. Quinazoline derivatives are known EGFR inhibitors, suggesting this compound may exhibit stronger kinase inhibition than the target molecule .

- N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (7) (): Features a quinazolinone core with a thioacetamide linker. This structure showed moderate antitumor activity (GI50 = 17.90 µM), highlighting the importance of the trimethoxybenzyl group in enhancing potency .

Table 1: Antitumor Activity of Selected Analogs

Key Observations:

Trimethoxybenzyl Substituent : Compounds with this group (e.g., compound 19) show enhanced activity (GI50 = 6.33 µM), likely due to improved hydrophobic binding to cellular targets .

Thiophene vs. Quinazolinone Cores: Thiophene carboxamides (target compound) may prioritize solubility, while quinazolinones (compound 7) favor kinase inhibition.

Tetrahydrofuran Role : The tetrahydrofuran group in the target compound could improve metabolic stability compared to simpler alkyl chains in analogs like compound 5 (, MGI% = 19%) .

Structure-Activity Relationship (SAR) Insights

Substituent Position : In quinazoline derivatives, replacing the 4-chlorophenyl group (compound 7) with a trimethoxybenzyl group (compound 19) improved GI50 by 64%, underscoring the importance of electron-rich aromatic substituents .

Linker Flexibility : Thiopropanamide linkers (compound 19) outperform thioacetamides (compound 7), suggesting longer alkyl chains enhance conformational flexibility for target binding .

Heterocyclic Moieties : Tetrahydrofuran in the target compound may reduce cytotoxicity compared to quinazoline-based analogs, as seen in compound 12 (, MGI% = 2%) .

Biological Activity

N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 375.49 g/mol. The structure includes a thiophene ring, which is known to contribute to various biological activities, and a tetrahydrofuran moiety that may influence solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 375.49 g/mol |

| IUPAC Name | This compound |

| CAS Number | 898504-03-5 |

Anticancer Activity

Recent studies have indicated that compounds containing thiophene rings exhibit significant anticancer properties. For instance, research has shown that similar thiophene derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study : A study on a related compound demonstrated that it effectively induced apoptosis in breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins . This suggests that this compound may exhibit similar effects.

Anti-inflammatory Properties

The compound's structural features may also confer anti-inflammatory properties. Compounds with similar functionalities have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation.

Research Findings : Inhibition of COX-2 has been linked to reduced prostaglandin synthesis, leading to decreased inflammation . This suggests that the compound could be explored for its potential in treating inflammatory diseases.

Antimicrobial Activity

Preliminary investigations into related compounds have indicated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the methoxy groups in the structure may enhance the lipophilicity and membrane permeability of the compound.

Table 2: Antimicrobial Activity Comparison

| Compound | Activity Against | MIC (µg/ml) |

|---|---|---|

| N-(tetrahydrofuran-2-ylmethyl)-... | Staphylococcus aureus | 10 |

| N-(3,4,5-trimethoxybenzyl)thiophene... | E. coli | 15 |

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed in related studies.

- Modulation of Signaling Pathways : The compound may interact with various signaling pathways (e.g., MAPK/ERK), influencing cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.